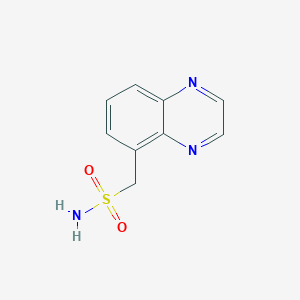
2-(1H-pyrazole-3-amido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid”, often involves the reaction of hydrazones with vicinal diols . The synthesis of such compounds has been reported in various studies .Molecular Structure Analysis
The molecular structure of “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” consists of a pyrazole ring attached to a benzoic acid group via a carbonyl and an amino group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds often involve the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, derivatives containing pyrazole moieties have shown good inhibition efficiency for mild steel in acidic media. The efficiency of these inhibitors depends on their concentration, and their protective action is attributed to the formation of a protective layer on the steel surface, thereby reducing corrosion. These findings highlight the potential of pyrazole derivatives in protecting metals against corrosion, making them valuable in industrial applications where metal preservation is crucial (El Hajjaji et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds related to 2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid have been utilized in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This synthesis involves a regiospecific intramolecular ring opening, showcasing the versatility of pyrazole derivatives in constructing complex and functionalized molecular architectures. Such synthetic routes offer pathways to new materials and drugs, highlighting the significance of these derivatives in medicinal chemistry and material science (Quiroga et al., 2007).
Optical and Electronic Properties
Another application of related pyrazole derivatives is in the study of their optical and electronic properties. For instance, thin films prepared from certain pyrazole derivatives have been analyzed for their amorphous nature and optical absorption characteristics. These studies provide insights into the electronic transitions within the molecules, which are crucial for designing optical materials and devices such as sensors and photovoltaic cells. The understanding of these properties can lead to the development of new materials with tailored optical and electronic functions (El-Ghamaz et al., 2017).
Antimicrobial and Biological Activity
Pyrazole derivatives have also been explored for their antimicrobial and biological activities. Research into these compounds has identified potential antitumor, antifungal, and antibacterial properties. By studying the structure-activity relationships, researchers can pinpoint pharmacophore sites that are effective against specific types of cancer cells or microbial strains. This area of study opens up possibilities for developing new therapeutic agents based on pyrazole derivatives, offering a promising avenue for the discovery of novel drugs (Titi et al., 2020).
Direcciones Futuras
The future directions for research on “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, the antimicrobial properties of pyrazole derivatives make them promising candidates for the development of new antibiotics .
Propiedades
IUPAC Name |
2-(1H-pyrazole-5-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,14)(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFGRIYROGCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)


![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)
![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)


![N'-cyclohexyl-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2644624.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)
![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)
![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2644631.png)
